2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide
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Overview
Description
2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide is a chemical compound with a complex structure that includes a benzoxazole ring, which is a fused heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide typically involves the formation of the benzoxazole ring followed by the introduction of the carboxamide group. One common method involves the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring. Subsequent reactions introduce the 2-methyl and N-(2-methylpropyl) groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The carboxamide group can also form hydrogen bonds, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-propanamine: A simpler amine with similar alkyl groups but lacking the benzoxazole ring.
2-methylpropanamine: Another amine with a similar structure but different functional groups.
2-Propanol, 2-methyl-: An alcohol with a similar alkyl chain but different functional groups.
Uniqueness
2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide is unique due to the presence of the benzoxazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)7-14-13(16)10-5-4-6-11-12(10)17-9(3)15-11/h4-6,8H,7H2,1-3H3,(H,14,16) |
InChI Key |
ROSJFIWACPORSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)NCC(C)C |
Origin of Product |
United States |
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